molecular formula C9H6ClNO B106664 2-chloro-1H-indole-3-carbaldehyde CAS No. 5059-30-3

2-chloro-1H-indole-3-carbaldehyde

Cat. No.: B106664
CAS No.: 5059-30-3
M. Wt: 179.6 g/mol
InChI Key: XYSSNBNFOBVMAU-UHFFFAOYSA-N
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Description

2-Chloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 2-position and an aldehyde group at the 3-position of the indole ring. It serves as an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Safety and Hazards

2-chloro-1H-indole-3-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions of 2-chloro-1H-indole-3-carbaldehyde involve its use in the synthesis of biologically active structures . Its role in multicomponent reactions (MCRs) is also a field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1H-indole-3-carbaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and allows for the synthesis of a diverse range of derivatives. This makes it a valuable intermediate in the synthesis of complex and biologically active molecules .

Properties

IUPAC Name

2-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSSNBNFOBVMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310948
Record name 2-chloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5059-30-3
Record name 5059-30-3
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Record name 2-chloro-1H-indole-3-carbaldehyde
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Record name 2-Chloro-1H-indole-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To DMF (30 mL) with stirring at 0° C. was added dropwise phosphorus oxychloride (10 mL, 107 mmole) over 5 minutes. The reaction was stirred for an additional 15 minutes, then oxindole (6.0 g, 45 mmole) was added portionwise over 5 min. The reaction was allowed to warm to RT and stirred for 18 h then was carefully poured into ice water (350 mL). The solution was stirred for 6 h after which time a suspension formed. The solids were filtered off, washed with cold water, pressed dry and dried under vacuum to give the title compound (6.83 g, 84%) as a yellowish solid: 1H NMR (400 MHz, d6-DMSO) δ 10.0 (s, 1 H), 8.05 (dd, 1 H), 7.43 (dd, 1 H), 7.23-7.31 (m, 2 H); MS (ES) m/e 179.0 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

POCl3 (100 ml) was added dropwise to a mixture of dry DMF (100 ml) and dichloromethane (100 ml) kept at 0° C. Indolone (50 g) dissolved in dichloromethane (200 ml) and pyridine (50 ml) was added dropwise at 0° C. over a period of 1.5 h. Subsequent stirring at 0° C. for 1 h. The mixture was poured onto icewater (2000 ml) neutralised with NaHCO3 whereafter the mixture was stirred overnight. The aqueous phase was decanted and the organic phase evaporated followed by extraction with ethanol (boiling). The ethanolic phase was evaporated and the crystalline residue recrystallized from ethanol yielding 70 g of (1), m.p. 227° C.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic pathways employed to synthesize 2-chloro-1H-indole-3-carbaldehyde and its derivatives?

A1: this compound serves as a versatile building block for various derivatives. One common synthetic route involves the Vilsmeier-Haack reaction using 2-indolone as the starting material. [] This reaction introduces a formyl group at the 3-position of the indole ring. Subsequent N-alkylation and oximation reactions can then be employed to generate 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes. [] Furthermore, an optimized one-pot synthesis method has been developed to produce 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. [] This method leverages Williamson reactions and esterification reactions to introduce alkoxy groups and synthesize oxime-ethers and oxime-esters, respectively.

Q2: What types of reactions involving this compound have been explored in the literature?

A2: Researchers have investigated the reactivity of this compound in various reactions. For example, it can undergo acylation reactions with acyl chlorides like benzoyl chloride, chloroacetyl chloride, and dichloroacetyl chloride in alkaline conditions. [] This reaction specifically targets the hydroxyl group of the oxime moiety and the acyl group of the indole ring, leading to the formation of N-acyl-3-indolealdehyde oxime esters. [] Furthermore, reactions with heterocyclic compounds containing thiol groups, such as 4-amino-5-alkyl(aryl)-4H-triazole-3-thioles have also been explored. [] These reactions highlight the versatility of this compound as a synthetic precursor for a range of structurally diverse compounds.

Q3: How are the newly synthesized derivatives of this compound characterized?

A3: Researchers employ a combination of spectroscopic techniques and analytical methods to characterize the newly synthesized derivatives of this compound. These techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR is routinely used to elucidate the structure and confirm the presence of specific protons and their chemical environments within the molecule. [, ] * Infrared (IR) spectroscopy: This technique helps identify functional groups present in the synthesized compounds by analyzing their characteristic vibrational frequencies. [, ]* Mass spectrometry (MS): This method provides information about the molecular weight and fragmentation pattern of the synthesized compounds, aiding in structure confirmation. [, ]* Elemental analysis: This technique determines the percentage composition of elements within the synthesized compounds, verifying their purity and confirming their molecular formula. [, ]

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